methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a carbamoyl group, and an ethylsulfonyl-substituted benzamido moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic or basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or by carbamoylation using a carbamoyl chloride in the presence of a base.
Attachment of the Benzamido Moiety: The benzamido group is typically introduced through an amide coupling reaction between the thieno[2,3-c]pyridine derivative and 3-(ethylsulfonyl)benzoic acid, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for certain steps, automated purification systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic benzamido moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitrating agents can be used under controlled conditions to introduce new substituents on the benzamido ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzamido moiety.
Scientific Research Applications
Methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer due to its ability to modulate specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-carbamoyl-2-(3-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate: A compound with a different substitution pattern on the benzamido moiety.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethylsulfonyl group, in particular, may influence its solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(3-ethylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-3-30(26,27)12-6-4-5-11(9-12)17(24)21-18-15(16(20)23)13-7-8-22(19(25)28-2)10-14(13)29-18/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCYTWJSNWVMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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